Fungard
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Overview
Description
Fungard, also known as micafungin, is an antifungal compound belonging to the echinocandin class. It is a semisynthetic lipopeptide derived from a fermentation product of the fungus Coleophoma empetri. This compound exerts its antifungal effects by inhibiting the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall . This inhibition disrupts the integrity of the fungal cell wall, leading to cell lysis and death.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of micafungin involves the fermentation of Coleophoma empetri to produce the natural product, which is then chemically modified to enhance its antifungal properties. The key steps in the synthesis include:
Fermentation: The initial fermentation process yields the natural product.
Chemical Modification: The natural product undergoes several chemical modifications, including the addition of a lipophilic side chain to improve its pharmacokinetic properties.
Industrial Production Methods: Industrial production of micafungin involves large-scale fermentation followed by purification and chemical modification. The fermentation is carried out in bioreactors under controlled conditions to maximize yield. The product is then extracted, purified, and chemically modified to produce the final compound .
Chemical Reactions Analysis
Types of Reactions: Micafungin undergoes several types of chemical reactions, including:
Oxidation: Micafungin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the micafungin molecule.
Substitution: Substitution reactions can introduce different functional groups to enhance its antifungal activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of micafungin, which may have different antifungal properties .
Scientific Research Applications
Micafungin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and modification of lipopeptides.
Biology: Investigated for its effects on fungal cell wall synthesis and integrity.
Medicine: Used in the treatment of invasive fungal infections, such as candidemia and esophageal candidiasis.
Industry: Employed in the development of new antifungal agents and formulations.
Mechanism of Action
Micafungin exerts its antifungal effects by inhibiting the enzyme 1,3-beta-D-glucan synthase, which is essential for the synthesis of 1,3-beta-D-glucan, a critical component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. The primary molecular target of micafungin is the 1,3-beta-D-glucan synthase enzyme .
Comparison with Similar Compounds
Micafungin is unique among antifungal agents due to its specific mechanism of action and its ability to inhibit 1,3-beta-D-glucan synthesis. Similar compounds include:
Caspofungin: Another echinocandin that inhibits 1,3-beta-D-glucan synthesis but has different pharmacokinetic properties.
Anidulafungin: Similar to micafungin in its mechanism of action but differs in its metabolic stability and half-life.
Micafungin stands out due to its high selectivity for fungal cells and its relatively low toxicity to human cells, making it a valuable option for treating invasive fungal infections .
Properties
IUPAC Name |
[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H71N9O23S/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEUQSKUWLMALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H71N9O23S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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